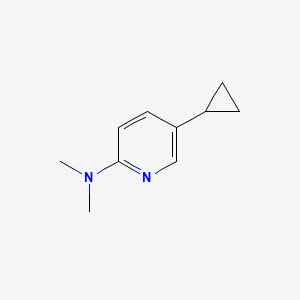

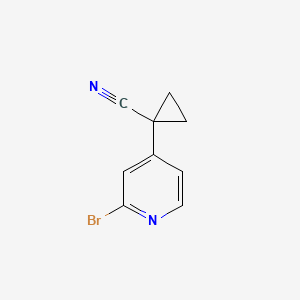

![molecular formula C14H15NO3S B567676 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide CAS No. 1261947-72-1](/img/structure/B567676.png)

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-Hydroxy-TEMPO involves the condensation of acetone and ammonia . Another example is the synthesis of novel bis azo dyes derived from benzidine, which involves coupling with ethyl cyanoacetate and malononitrile to give azo-hydrazo products .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, benzidine, an aromatic amine, is used in the production of dyes and has been linked to bladder and pancreatic cancer .Aplicaciones Científicas De Investigación

Sulfonamide Inhibitors in Therapeutics

Sulfonamide compounds, including 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics utilized for the therapy of bacterial infections and diseases caused by other microorganisms before the introduction of penicillin in 1941. They have found application across a broad spectrum of therapeutic areas beyond their antibacterial origins. Notably, sulfonamides serve as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease, demonstrating their versatility and enduring importance in pharmaceuticals. This diversity underscores the sulfonamides' role as foundational compounds leading to highly valuable drug candidates for various conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Antibacterial to Antitumour Potential

The development of bioactive substances containing the sulfonamide subunit has steadily grown due to their important biological properties. This includes not only antibacterial but also antifungal, antiparasitic, antioxidant, and antitumor properties. The ease of synthesis of sulfonamides allows for a diversity of derivatives, offering a broad range of biological activities. This adaptability makes sulfonamides an essential group in the planning and development of bioactive substances, highlighting their potential in antitumor applications. The structural characteristic of the sulfonamide group, particularly in orientation towards other functional groups, demonstrates a clear structure-activity relationship, underscoring its medicinal significance (Azevedo-Barbosa et al., 2020).

Analytical and Environmental Studies

Analytical methods for determining sulfonamides have evolved, with capillary electrophoresis (CE) emerging as a new trend in pharmaceutical and food analyses. This development highlights the importance of improved methods for the analysis of sulfonamides, given their widespread use in medicine and veterinary medicine. The review of various CE methods underscores the technique's utility in the quality control of pharmaceutical dosage forms, food analysis, and determinations in serum and other biological fluids, offering insights into the behavior of sulfonamides for theoretical studies (Hoff & Kist, 2009).

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-5-3-4-12(10-14)11-6-8-13(16)9-7-11/h3-10,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQBHAZSBSLEMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683644 |

Source

|

| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide | |

CAS RN |

1261947-72-1 |

Source

|

| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)

![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)

![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)

![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)

![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)